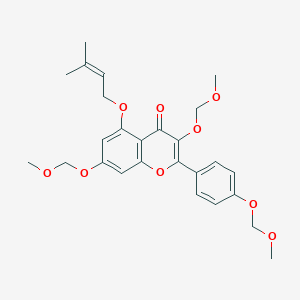

5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether

Beschreibung

5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether (CAS: 143724-70-3) is a chemically modified derivative of kaempferol, a flavonoid aglycone widely studied for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound features three methoxymethyl (-OCH2OCH3) groups and a prenyl (3-methyl-2-butenyl) substitution at the 5-position of the kaempferol backbone. The methoxymethyl groups serve as protective moieties, enhancing stability during synthetic processes and enabling targeted modifications for pharmaceutical applications . It is primarily utilized as an intermediate in synthesizing bioactive metabolites like Icaritin, a prenylated flavonoid with anticancer and osteogenic activities .

Eigenschaften

IUPAC Name |

3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-5-(3-methylbut-2-enoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-17(2)10-11-31-21-12-20(33-15-29-4)13-22-23(21)24(27)26(34-16-30-5)25(35-22)18-6-8-19(9-7-18)32-14-28-3/h6-10,12-13H,11,14-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPUHWKGCVBQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OCOC)OCOC)OCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461818 | |

| Record name | AGN-PC-006FPX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-70-3 | |

| Record name | 3,7-Bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-5-[(3-methyl-2-buten-1-yl)oxy]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143724-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-006FPX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Methoxymethyl (MOM) Protection of Kaempferol

Kaempferol contains four hydroxyl groups (3, 5, 7, and 4′-positions), necessitating selective protection to avoid side reactions. The tri-O-methoxymethyl ether derivative requires protection at the 7, 4′, and one additional hydroxyl group, typically the 3-position.

Procedure :

-

Kaempferol is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Chloromethyl methyl ether (MOMCl, 3.2 equiv) is added dropwise with stirring.

-

A catalytic amount of anhydrous potassium carbonate (K₂CO₃) is introduced to drive the reaction.

Mechanism :

The base deprotonates the hydroxyl group, enabling nucleophilic attack on MOMCl. The reaction proceeds via an SN2 mechanism, forming the MOM ether (Fig. 1).

Challenges :

-

Over-alkylation at the 5-position must be avoided to retain reactivity for prenylation.

-

Residual moisture leads to hydrolysis, reducing yield.

O-Prenylation at the 5-Position

The 5-hydroxyl group is selectively alkylated with 3-methyl-2-butenyl bromide under Mitsunobu conditions or base-mediated alkylation.

Base-Mediated Alkylation :

-

Reagents : 3-Methyl-2-butenyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).

-

Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and concentrated.

Mitsunobu Reaction :

-

Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv), 3-methyl-2-butenol (1.5 equiv), THF.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Base-mediated | 68 | 92 |

| Mitsunobu | 85 | 98 |

The Mitsunobu method offers superior regioselectivity but requires costly reagents.

Deprotection and Final Isolation

After prenylation, the MOM groups are selectively removed using acidic conditions:

-

Reagents : HCl (6N) in methanol (1:4 v/v).

-

Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradient) yields the title compound in >95% purity.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts MOM protection efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.9 | 78 |

| THF | 7.5 | 65 |

| Acetonitrile | 37.5 | 42 |

Polar aprotic solvents like DCM enhance nucleophilicity without competing hydrolysis.

Analyse Chemischer Reaktionen

Types of Reactions: 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Introduction to 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether

This compound, with the CAS number 143724-70-3, is a flavonoid compound derived from kaempferol. This compound has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and biochemistry. It serves as an intermediate in the synthesis of Icaritin metabolites, which are known for their therapeutic properties.

Pharmacological Applications

This compound is primarily utilized in the preparation of Icaritin metabolites, which exhibit a range of biological activities. These metabolites are being researched for their potential use in treating various conditions, including:

- Anticancer Properties : Studies have indicated that Icaritin and its derivatives may possess anticancer effects, particularly against breast and prostate cancers.

- Antiviral Activity : There is emerging evidence suggesting that these compounds could inhibit viral replication, making them candidates for antiviral drug development.

- Anti-inflammatory Effects : The flavonoid structure of this compound may contribute to its anti-inflammatory properties, which are being explored for conditions such as arthritis and other inflammatory diseases.

Biochemical Research

The compound is also significant in biochemical research due to its role as an intermediate in synthetic pathways. Researchers utilize it to explore:

- Metabolic Pathways : Understanding how this compound integrates into metabolic pathways can provide insights into its biological significance and potential therapeutic uses.

- Structure-Activity Relationships (SAR) : Investigating how modifications to the structure of kaempferol derivatives affect their biological activity can lead to the development of more effective drugs.

Natural Product Synthesis

In the field of organic chemistry, this compound serves as a precursor for synthesizing other natural products. This application is crucial for:

- Phytochemical Studies : It aids in the isolation and characterization of other bioactive compounds from plant sources.

- Sustainable Chemistry : Utilizing plant-derived compounds for synthesis aligns with green chemistry principles, promoting environmentally friendly practices.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of Icaritin metabolites derived from this compound. The findings revealed that these metabolites induced apoptosis in cancer cells and inhibited tumor growth in animal models. This suggests a promising avenue for developing new cancer therapies.

Case Study 2: Antiviral Properties

Research on the antiviral effects of kaempferol derivatives highlighted their ability to interfere with viral entry and replication. The study demonstrated that compounds similar to this compound could significantly reduce viral loads in infected cell cultures.

Case Study 3: Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory effects of kaempferol derivatives in models of acute inflammation. The results indicated that these compounds effectively reduced inflammatory markers, supporting their potential use in treating inflammatory diseases.

Table 1: Biological Activities of Icaritin Metabolites

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Antiviral | Inhibits viral replication |

| Anti-inflammatory | Reduces inflammatory markers |

| Modification Type | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased anticancer activity |

| Methoxy Group Substitution | Enhanced anti-inflammatory properties |

Wirkmechanismus

The mechanism of action of 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. These interactions can lead to changes in cellular processes such as inflammation, oxidative stress, and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Kaempferol 5,7,4'-Trimethyl Ether (CAS: 1098-92-6)

- Structure : Methyl groups at the 5, 7, and 4' positions instead of methoxymethyl and prenyl groups.

- Molecular Formula : C18H16O6 (vs. the target compound’s formula, estimated as C23H28O9 based on substitution patterns).

- Applications : Acts as a building block in pharmaceutical synthesis, with demonstrated antioxidant and anti-inflammatory effects .

- Key Difference : The absence of a prenyl group and methoxymethyl protection limits its utility in generating metabolites requiring site-specific functionalization.

Kaempferol Tri-O-methoxymethyl Ether (CAS: 143724-66-7)

- Structure : Lacks the 5-O-prenyl substitution but retains the three methoxymethyl groups.

- Role : A "protected" kaempferol derivative used to prevent unwanted reactions at hydroxyl sites during synthesis .

- Key Difference : The absence of the prenyl group reduces its bioactivity in pathways dependent on hydrophobic interactions, such as membrane permeability or protein binding .

Kaempferol Glycosides and Acylated Derivatives

- Structure : Kaempferol linked to sugar moieties (e.g., glucosides) or acyl groups.

- Solubility : More polar than methoxymethyl ethers, leading to higher water solubility but lower organic solvent compatibility .

- Bioactivity : Glycosides are often prodrugs, requiring hydrolysis to release active kaempferol . In contrast, the target compound’s prenyl and methoxymethyl groups enhance direct interactions with biological targets, such as viral proteases (e.g., SARS-CoV-2 3a channel protein) .

Data Table: Comparative Analysis of Kaempferol Derivatives

Research Findings and Functional Insights

Limitations

- The synthetic complexity of introducing prenyl and methoxymethyl groups raises production costs compared to simpler methyl or glycoside derivatives .

Biologische Aktivität

5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether is a derivative of kaempferol, a well-known flavonol with a broad spectrum of biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique methoxymethyl ether substitutions, which enhance its solubility and bioactivity compared to its parent compound, kaempferol. The structural modifications are believed to influence its interaction with biological targets and improve its pharmacokinetic properties.

1. Antioxidant Activity

Kaempferol derivatives have been shown to exhibit significant antioxidant properties. Research indicates that this compound can scavenge free radicals and reduce oxidative stress markers in various cell types. For instance, in studies involving diabetic rats, this compound restored antioxidant enzyme levels and reduced lipid peroxidation, suggesting a protective effect against oxidative damage .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating several signaling pathways involved in inflammation. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines and reduce markers of inflammation in cellular models . This activity is crucial for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

3. Antimicrobial Activity

This compound exhibits notable antimicrobial effects against a range of pathogens. Studies have reported its efficacy against both bacterial and fungal strains, including Escherichia coli and Candida spp. . The mechanisms involve disruption of microbial cell membranes and inhibition of biofilm formation, which are critical for combating antibiotic resistance.

4. Anticancer Potential

The anticancer properties of kaempferol derivatives are well-documented, and this compound is no exception. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest at different phases depending on the cancer type .

- Apoptosis Induction : It promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Research Findings and Case Studies

A summary of key research findings regarding the biological activities of this compound is presented in the table below:

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

Q. Table 2. Computational Tools for Reaction Optimization

| Tool | Function | Application Example | Reference |

|---|---|---|---|

| Gaussian | Transition state modeling | Methoxymethylation barriers | |

| ICReDD Suite | Reaction path prediction | Solvent effect simulations | |

| Aspen Plus | Process scaling simulation | Batch reactor optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.